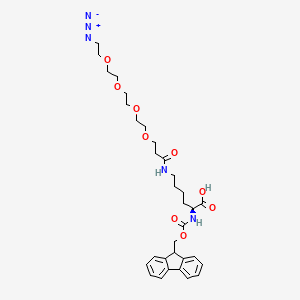

N3-PEG4-amido-Lys(Fmoc)-acid

説明

BenchChem offers high-quality N3-PEG4-amido-Lys(Fmoc)-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-PEG4-amido-Lys(Fmoc)-acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H43N5O9 |

|---|---|

分子量 |

641.7 g/mol |

IUPAC名 |

(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1 |

InChIキー |

JYTFGMAXFXMYNK-LJAQVGFWSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, incorporating a terminal azide, a polyethylene (B3416737) glycol (PEG) spacer, a lysine (B10760008) core, a fluorenylmethyloxycarbonyl (Fmoc) protected amine, and a carboxylic acid, provides a powerful tool for the precise chemical modification of biomolecules. This guide details the structure, physicochemical properties, and key applications of N3-PEG4-amido-Lys(Fmoc)-acid, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use in bioconjugation are provided, alongside a visual representation of the ADC synthesis workflow.

Core Structure and Functional Components

N3-PEG4-amido-Lys(Fmoc)-acid is a meticulously designed molecule with distinct functional domains that enable sequential and orthogonal conjugation strategies.

-

Azide Group (N3): This terminal functional group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the linker to alkyne-modified molecules.

-

PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The hydrophilic nature of the PEG chain can help to mitigate aggregation often associated with hydrophobic drug payloads.

-

Lysine Core: This amino acid provides a foundational scaffold for the linker, presenting two distinct amine groups for functionalization.

-

Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amine of the lysine. This allows for selective deprotection under mild basic conditions to reveal a primary amine for further conjugation.

-

Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues on an antibody, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N3-PEG4-amido-Lys(Fmoc)-acid is crucial for its effective handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C32H43N5O9 | [2][3] |

| Molecular Weight | 641.71 g/mol | [2][3] |

| Appearance | Colorless oil | [4] |

| Purity | ≥95% - 98% | [5][6] |

| Solubility | Soluble in DMSO, DCM, DMF, THF, Acetonitrile | [4][6] |

| Storage Conditions | Store at -20°C. It is recommended to let the product come to room temperature before opening and to limit exposure to moisture. | [6][7] |

Key Applications in Drug Development

The primary application of N3-PEG4-amido-Lys(Fmoc)-acid is in the construction of complex biomolecules, most notably in the field of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

N3-PEG4-amido-Lys(Fmoc)-acid is a cleavable 4-unit PEG ADC linker used in the synthesis of ADCs.[2][8] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. This linker plays a crucial role in connecting the antibody to the drug. The general workflow for synthesizing an ADC using this linker is depicted below.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using N3-PEG4-amido-Lys(Fmoc)-acid.

Experimental Protocols

The following are generalized protocols for the key reactions involving N3-PEG4-amido-Lys(Fmoc)-acid. Optimization may be required for specific applications.

Protocol 1: Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-protected PEGylated amino acid

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Dissolve the Fmoc-protected compound in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction progress by TLC or LC-MS to confirm the removal of the Fmoc group.

-

Upon completion, the deprotected compound can be isolated or used directly in the next step after appropriate workup to remove piperidine adducts.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol details the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody).

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

-

Dissolve N3-PEG4-amido-Lys(Fmoc)-acid, NHS (or sulfo-NHS), and EDC in the reaction buffer. The molar ratio should be optimized, but a starting point is 1:1.2:1.2 (linker:NHS:EDC).

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the activated linker solution to the antibody solution. A molar excess of the linker to the antibody is typically used (e.g., 10-20 fold molar excess).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the azide-modified antibody from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the azide-functionalized molecule with an alkyne-containing payload.[9]

Materials:

-

Azide-functionalized molecule (e.g., azide-modified antibody)

-

Alkyne-modified payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare stock solutions of CuSO4, the ligand, sodium ascorbate (B8700270), and the alkyne-payload (often in a solvent like DMSO).

-

In a reaction vessel, combine the azide-functionalized molecule with the alkyne-payload (typically a 3-5 fold molar excess of the payload).

-

In a separate tube, pre-mix the CuSO4 and the ligand (a 1:2 to 1:5 molar ratio is common) and add this to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove unreacted payload, catalyst, and other reagents.

Conclusion

N3-PEG4-amido-Lys(Fmoc)-acid is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure with orthogonal reactive groups allows for the controlled and efficient synthesis of complex bioconjugates. The inclusion of a PEG spacer offers significant advantages in terms of solubility and in vivo stability of the final product. The provided protocols and workflow diagram serve as a comprehensive guide for the successful implementation of this linker in the generation of next-generation therapeutics, particularly in the promising field of antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. N3-PEG4-amido-Lys(Fmoc)-acid Datasheet DC Chemicals [dcchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Azido-PEG4-amido-Lys(Fmoc)-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. N3-PEG4-amido-Lys(Fmoc)-acid - Creative Biolabs [creative-biolabs.com]

- 6. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

In-Depth Technical Guide: N3-PEG4-amido-Lys(Fmoc)-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N3-PEG4-amido-Lys(Fmoc)-acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its molecular characteristics, provides standardized experimental protocols for its use in click chemistry, and illustrates a typical experimental workflow.

Core Compound Data

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker containing an azide (B81097) group for click chemistry, a protected amine (Fmoc), a carboxylic acid, and a polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs.

| Property | Value | References |

| Molecular Formula | C32H43N5O9 | [1][2][3] |

| Molecular Weight | 641.71 g/mol | [1][2] |

| Alternate Name | Azido-PEG4-amido-Lys(Fmoc)-acid | [3] |

Experimental Protocols: Click Chemistry Reactions

N3-PEG4-amido-Lys(Fmoc)-acid is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4][5] These reactions are valued for their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide (present on the linker) and a terminal alkyne-functionalized molecule.

Key Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

Alkyne-functionalized molecule (e.g., a cytotoxic drug)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Appropriate solvent (e.g., DMF, DMSO, water)

Detailed Methodology:

-

Preparation of Reactants: Dissolve the alkyne-functionalized molecule and N3-PEG4-amido-Lys(Fmoc)-acid in a suitable solvent.

-

Reaction Setup: In a reaction vessel, combine the solutions of the alkyne and the azide linker.

-

Catalyst Preparation: Prepare a fresh solution of sodium ascorbate. In a separate tube, mix the copper(II) sulfate and the stabilizing ligand.

-

Initiation of Reaction: Add the copper-ligand solution to the main reaction mixture, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Purification: Upon completion, the desired conjugate can be purified using appropriate chromatographic techniques to remove the catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of the linker.[4][6] This method is particularly advantageous for biological applications as it avoids the cytotoxicity associated with a copper catalyst.[6][7]

Key Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

Strained alkyne-functionalized molecule (e.g., a DBCO-modified antibody)

-

Phosphate-buffered saline (PBS) or other suitable biocompatible buffer

Detailed Methodology:

-

Preparation of Reactants: Dissolve the strained alkyne-functionalized molecule and N3-PEG4-amido-Lys(Fmoc)-acid in a compatible buffer, such as PBS.

-

Conjugation Reaction: Mix the solutions of the strained alkyne and the azide linker.

-

Incubation: The reaction typically proceeds at room temperature or 37°C for 2 to 12 hours.[7][8] For sensitive biomolecules, the incubation can be carried out at 4°C for a longer duration.

-

Purification: The resulting conjugate is purified to remove any unreacted starting materials, often using size-exclusion chromatography or other protein purification methods.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using N3-PEG4-amido-Lys(Fmoc)-acid and a SPAAC reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis and Purification of N3-PEG4-amido-Lys(Fmoc)-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N3-PEG4-amido-Lys(Fmoc)-acid, a heterobifunctional linker critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies. Characterization data for the target compound and key intermediates are presented in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and purification processes, offering a clear and logical guide for researchers in the field.

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a key linker molecule used in bioconjugation.[1][2][3] It incorporates a terminal azide (B81097) (N3) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected lysine (B10760008) derivative with a free carboxylic acid. This unique combination of functional groups allows for the precise and efficient coupling of biomolecules to therapeutic agents or molecular probes. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, offering a bioorthogonal method for conjugation.[3] The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), and the carboxylic acid provides a handle for further chemical modifications.

This guide details a proposed synthetic route and purification methodology for N3-PEG4-amido-Lys(Fmoc)-acid, based on established principles of organic and peptide chemistry.

Proposed Synthesis of N3-PEG4-amido-Lys(Fmoc)-acid

The proposed synthesis of N3-PEG4-amido-Lys(Fmoc)-acid is a multi-step process that begins with commercially available starting materials. The overall strategy involves the coupling of an azide-functionalized PEG4 linker to the side chain of Fmoc-protected lysine.

Synthesis of the Azide-PEG4-acid Intermediate

The initial step is the synthesis of the N3-PEG4-acid linker. This can be achieved by reacting a commercially available amino-PEG4-acid with an azide-transfer reagent.

Diagram of the Synthesis of Azide-PEG4-acid

Caption: Synthetic scheme for the preparation of the Azide-PEG4-acid intermediate.

Coupling of Azide-PEG4-acid to Fmoc-Lys-OH

The synthesized Azide-PEG4-acid is then activated and coupled to the ε-amino group of Fmoc-L-lysine.

Diagram of the Coupling Reaction

Caption: Coupling of the Azide-PEG4-acid to Fmoc-L-lysine to yield the final product.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of N3-PEG4-amido-Lys(Fmoc)-acid.

Synthesis of N-(Azido-PEG4)-acid

-

Materials:

-

Fmoc-N-amido-PEG4-acid

-

Dimethylformamide (DMF)

-

Imidazole-1-sulfonyl azide hydrochloride

-

Potassium carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Deionized water

-

-

Procedure (Deprotection):

-

Dissolve Fmoc-N-amido-PEG4-acid in DMF.

-

Add piperidine (20% v/v) to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude amino-PEG4-acid.

-

-

Procedure (Azide Formation):

-

Dissolve the crude amino-PEG4-acid in a biphasic solvent system of DCM and water.

-

Add imidazole-1-sulfonyl azide hydrochloride and K2CO3 to the mixture.

-

Stir vigorously at room temperature for 12-18 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N3-PEG4-acid.

-

Synthesis of N3-PEG4-amido-Lys(Fmoc)-acid

-

Materials:

-

N3-PEG4-acid (from step 3.1)

-

Fmoc-L-Lysine (Fmoc-Lys-OH)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve N3-PEG4-acid, Fmoc-Lys-OH, HATU, and HOBt in anhydrous DMF.

-

Add DIPEA to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dry the crude product under vacuum.

-

Purification

Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.

RP-HPLC Purification Protocol

-

System: Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30-40 minutes.

-

Detection: UV at 214 nm and 254 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DMF or the initial mobile phase composition.

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a white solid.

-

Diagram of the Purification Workflow

Caption: Workflow for the purification of N3-PEG4-amido-Lys(Fmoc)-acid using RP-HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties of N3-PEG4-amido-Lys(Fmoc)-acid

| Property | Value |

| Molecular Formula | C32H43N5O9 |

| Molecular Weight | 641.71 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| Solubility | Soluble in DMF, DMSO, and water |

Table 2: Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the Fmoc group, lysine backbone, PEG chain, and terminal azide. |

| ¹³C NMR | Carbons corresponding to the aromatic Fmoc group, carbonyls, PEG backbone, and lysine side chain. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 642.3, [M+Na]⁺ at m/z 664.3 |

| FT-IR | Characteristic peaks for N-H, C=O (amide and acid), and N≡N (azide) stretching. |

Applications in Drug Development

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile linker with significant applications in the development of targeted therapeutics.

Diagram of ADC and PROTAC Application

Caption: Application of the linker in the construction of ADCs and PROTACs.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of N3-PEG4-amido-Lys(Fmoc)-acid. The outlined protocols are based on established chemical methodologies for similar heterobifunctional linkers. The successful synthesis and purification of this compound are critical for advancing the development of next-generation bioconjugate therapeutics. Researchers should note that optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity.

References

A Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: A Versatile Linker for Bioconjugation and Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker designed for advanced bioconjugation applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This linker features three key components: an azide (B81097) (N3) group for bioorthogonal "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected lysine (B10760008) residue that provides a primary amine for conjugation after deprotection and a carboxylic acid handle.[2][3] The cleavable nature of the linker within the lysosomal environment is a critical feature for the controlled release of cytotoxic payloads in targeted cancer therapy.[2]

This technical guide provides an in-depth overview of the properties, experimental protocols, and logical workflows for the effective use of N3-PEG4-amido-Lys(Fmoc)-acid in research and drug development.

Core Properties and Specifications

While a universally recognized CAS number for N3-PEG4-amido-Lys(Fmoc)-acid is not consistently available across suppliers, its chemical identity is well-defined by its structural and physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C32H43N5O9 | [1] |

| Molecular Weight | 641.71 g/mol | [1] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, DMF | Generic |

| Storage | Store at -20°C, protected from light and moisture | [1] |

Experimental Protocols

The utility of N3-PEG4-amido-Lys(Fmoc)-acid lies in its sequential or orthogonal reactivity. The following protocols outline the key steps for its application in bioconjugation, particularly in the synthesis of ADCs.

Fmoc Deprotection of the Lysine Amine

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is the initial step to expose the primary amine on the lysine residue, making it available for conjugation to a payload or other molecules.[4]

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Reaction vessel

-

Nitrogen or Argon gas

Procedure:

-

Dissolve N3-PEG4-amido-Lys(Fmoc)-acid in DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar molar excesses are used in solution-phase reactions.

-

Agitate the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.

-

Upon completion, the piperidine and Fmoc-adducts are typically removed through precipitation of the product with a non-polar solvent like diethyl ether, followed by centrifugation and washing, or by chromatographic purification.

Note: The basic conditions of Fmoc deprotection are generally mild and compatible with many functional groups.[4] However, optimization of reaction time is recommended to avoid potential side reactions.[5]

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group on the PEG linker enables its covalent attachment to molecules containing an alkyne functional group through a highly efficient and specific cycloaddition reaction.[2][6] This can be achieved through two primary methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6]

CuAAC is a highly reliable and high-yield reaction but requires a copper catalyst, which can be cytotoxic and may require removal from the final product.[6]

Materials:

-

Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

-

Alkyne-functionalized biomolecule (e.g., an antibody with an incorporated alkyne handle)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or other suitable co-solvent

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-functionalized biomolecule in the reaction buffer. A small amount of DMSO may be used to aid in the dissolution of hydrophobic molecules.

-

In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the chelating ligand.

-

Add the sodium ascorbate to the main reaction mixture, followed by the copper catalyst solution to initiate the reaction.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

-

Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and the copper catalyst.

Typical Reaction Conditions:

| Component | Typical Concentration |

|---|---|

| Azide-Molecule | 1-5 mM |

| Alkyne-Biomolecule | 1-5 mM |

| CuSO4 | 0.1-1 mM |

| Sodium Ascorbate | 1-5 mM |

| Ligand (e.g., THPTA) | 0.5-2 mM |

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[6][7] The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems or with sensitive biomolecules.[7]

Materials:

-

Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

-

Cyclooctyne-functionalized biomolecule (e.g., an antibody with a DBCO group)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized biomolecule in the reaction buffer.

-

Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reaction conditions.[8]

-

The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted starting materials.

Quantitative Data and Considerations

The success of an ADC is critically dependent on its Drug-to-Antibody Ratio (DAR) and the stability of the linker.

| Parameter | Method of Determination | Typical Values & Considerations | Source(s) |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), LC-MS | A DAR of 2, 4, or 8 is often targeted for homogeneity. The average DAR affects both efficacy and potential toxicity. | [9][10][11] |

| Linker Stability | LC-MS analysis of ADC incubated in plasma over time | The triazole linkage formed via click chemistry is generally highly stable to hydrolysis and enzymatic degradation. | [12][13] |

| Reaction Yield (CuAAC) | LC-MS, HPLC | Yields are typically high, often exceeding 80-90% under optimized conditions. | [14][15] |

| Reaction Kinetics (SPAAC) | Spectrophotometry (monitoring cyclooctyne absorbance), LC-MS | Second-order rate constants vary depending on the cyclooctyne used, but are generally fast enough for efficient conjugation at low concentrations. | [8] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis of an Antibody-Drug Conjugate using N3-PEG4-amido-Lys(Fmoc)-acid.

Caption: Workflow for ADC synthesis using N3-PEG4-amido-Lys(Fmoc)-acid.

The following diagram illustrates the decision-making process for choosing between CuAAC and SPAAC.

Caption: Decision diagram for selecting a click chemistry method.

References

- 1. N3-PEG4-amido-Lys(Fmoc)-acid Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N3-PEG4-amido-Lys(Fmoc)-acid - Creative Biolabs [creative-biolabs.com]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation and advanced drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its unique chemical architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, a lysine (B10760008) core, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, provides a versatile platform for the precise assembly of complex biomolecules. This guide offers a comprehensive overview of its chemical characteristics, experimental considerations, and its role in innovative therapeutic strategies.

Core Chemical Characteristics

The structural integrity and functional versatility of N3-PEG4-amido-Lys(Fmoc)-acid are defined by its key chemical properties. These attributes are summarized below, providing a foundational understanding for its application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₃N₅O₉ | [1][2][][4][5] |

| Molecular Weight | 641.71 g/mol | [1][][4][5][6] |

| Appearance | Colorless oil | [7] |

| Purity | Typically ≥95% | [8] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [7] |

Molecular Structure and Functional Groups

The utility of N3-PEG4-amido-Lys(Fmoc)-acid stems from its distinct functional moieties, each playing a crucial role in the conjugation process.

Caption: Molecular structure of N3-PEG4-amido-Lys(Fmoc)-acid.

Applications in Antibody-Drug Conjugate (ADC) Synthesis

N3-PEG4-amido-Lys(Fmoc)-acid is a cornerstone in the modular synthesis of ADCs. Its azide functionality allows for the attachment of cytotoxic payloads via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

The following diagram illustrates a generalized workflow for the use of this linker in ADC development.

Caption: Generalized workflow for ADC synthesis.

Key Experimental Protocols

While specific protocols require optimization based on the reacting partners and desired outcome, the following sections provide detailed methodologies for the key chemical transformations involving N3-PEG4-amido-Lys(Fmoc)-acid.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to unmask the primary amine for subsequent conjugation.

Materials:

-

Fmoc-protected compound

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF for washing

Protocol:

-

Dissolve the Fmoc-protected compound in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 10-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the reaction solvent and excess piperidine under reduced pressure.

-

Wash the resulting product thoroughly with DMF to remove the dibenzofulvene-piperidine adduct.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient "click" reaction for conjugating the azide-functionalized linker to a terminal alkyne-modified molecule.

Materials:

-

Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

-

Alkyne-functionalized biomolecule (e.g., antibody)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Protocol:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in an appropriate buffer.

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized biomolecule in the desired molar ratio.

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, ideal for applications where copper cytotoxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.

Materials:

-

Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

-

Strained alkyne-functionalized biomolecule (e.g., DBCO-antibody)

-

PBS or other suitable buffer

Protocol:

-

Dissolve the azide-functionalized molecule and the strained alkyne-functionalized biomolecule in a compatible buffer.

-

Mix the components in the desired molar ratio.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

-

Purify the conjugate using standard biochemical techniques to remove any unreacted starting materials.

The following diagram illustrates the two primary "click chemistry" pathways.

Caption: CuAAC and SPAAC reaction pathways.

Storage and Handling

For optimal stability, N3-PEG4-amido-Lys(Fmoc)-acid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[] When preparing solutions, it is recommended to equilibrate the product to room temperature before opening the vial.[] Stock solutions can typically be stored at -20°C for up to one month.[]

Conclusion

N3-PEG4-amido-Lys(Fmoc)-acid is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its well-defined chemical properties and multiple functional handles enable the precise and efficient construction of complex bioconjugates. A thorough understanding of its characteristics and the associated experimental protocols is paramount to leveraging its full potential in the development of next-generation therapeutics and diagnostic agents.

References

- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid as an Antibody-Drug Conjugate Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to combine the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs. An ADC consists of three core components: a mAb that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[3] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug following internalization into the target cancer cell.[1]

Bifunctional linkers, which possess two distinct reactive handles, are instrumental in constructing well-defined ADCs. This guide provides a detailed examination of N3-PEG4-amido-Lys(Fmoc)-acid , a versatile, heterobifunctional linker designed for advanced ADC development. We will explore its chemical properties, its strategic role in ADC construction, detailed experimental protocols for its use, and the performance characteristics of ADCs employing similar linker technologies.

Core Characteristics of the N3-PEG4-amido-Lys(Fmoc)-acid Linker

N3-PEG4-amido-Lys(Fmoc)-acid is a precisely designed molecule that offers a modular approach to ADC synthesis. Its structure incorporates several key functional elements, each serving a distinct purpose in the construction of the final conjugate.

-

Azide (N3) Group: This functional group is a bioorthogonal handle for "click chemistry." It specifically reacts with alkyne-functionalized molecules, most notably through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free reaction ideal for bioconjugation under mild, physiological conditions.[4][] This allows for the site-specific attachment of the linker-payload complex to an antibody that has been engineered to contain an alkyne group (e.g., a cyclooctyne (B158145) like DBCO or BCN).[4]

-

Polyethylene Glycol (PEG4) Spacer: The linker contains a discrete four-unit PEG chain. PEG is a hydrophilic polymer that enhances the aqueous solubility of the linker-payload complex.[3] This is particularly crucial when working with hydrophobic cytotoxic drugs, as it helps to mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC.[3][6]

-

Lysine (B10760008) Core: The central lysine scaffold provides a branch point. The ε-amino group is functionalized with the N3-PEG4 moiety, while the α-amino and α-carboxyl groups serve as additional points for modification.

-

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The α-amino group of the lysine is protected by an Fmoc group. This is a base-labile protecting group standard in peptide synthesis. Its removal under mild basic conditions unmasks a primary amine, which could be used for alternative conjugation strategies if desired.

-

Carboxylic Acid (-acid): The free α-carboxyl group on the lysine is the primary attachment point for the cytotoxic payload. This group can be activated (e.g., as an N-hydroxysuccinimide ester) to react with an amine-containing drug, forming a stable amide bond.[7]

Below is a diagram illustrating the functional components of the linker.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Construction of Antibody–Drug Conjugates Using Surface Lysines as the Antibody Conjugation Site and a Non-cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

The Lynchpin of Bioconjugation: A Technical Guide to the Fmoc Protecting Group in N3-PEG4-amido-Lys(Fmoc)-acid

For researchers, scientists, and drug development professionals, the strategic manipulation of molecules is paramount to innovation. In the realm of bioconjugation and the burgeoning field of Antibody-Drug Conjugates (ADCs), precision and control are the cornerstones of success. This technical guide delves into the core of a critical molecular tool: N3-PEG4-amido-Lys(Fmoc)-acid. We will dissect the role and characteristics of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group in this versatile linker, providing a comprehensive resource for its effective application.

At the heart of many advanced bioconjugation strategies lies the ability to selectively unmask reactive functional groups at the desired moment. The Fmoc group, a base-labile amine protecting group, provides this crucial temporal control. In the context of N3-PEG4-amido-Lys(Fmoc)-acid, it shields a primary amine, allowing for the strategic utilization of the molecule's other functionalities—namely the terminal azide (B81097) group for "click chemistry" and the carboxylic acid for amide bond formation.

Physicochemical Properties of N3-PEG4-amido-Lys(Fmoc)-acid

A thorough understanding of the physical and chemical characteristics of N3-PEG4-amido-Lys(Fmoc)-acid is fundamental to its successful implementation in experimental workflows. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 641.71 g/mol | [1][2] |

| Molecular Formula | C32H43N5O9 | [1][2] |

| Purity | Typically ≥95% | [3] |

The Fmoc Protecting Group: A Gateway to Controlled Reactions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its unique deprotection mechanism. Unlike acid-labile protecting groups, the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

This orthogonality is a key advantage, enabling the selective deprotection of the amine on the lysine (B10760008) core of N3-PEG4-amido-Lys(Fmoc)-acid without affecting other acid-sensitive protecting groups that may be present on a substrate.

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.

Visualizing the Deprotection Pathway

The following diagram illustrates the base-catalyzed removal of the Fmoc group.

References

A Technical Guide to PEGylation using N3-PEG4-amido-Lys(Fmoc)-acid: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N3-PEG4-amido-Lys(Fmoc)-acid, a heterobifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This document outlines the core chemical properties of the linker, detailed experimental protocols for its application, and methods for the characterization of the resulting conjugates. The guide emphasizes the strategic utility of the azide (B81097) (N3) moiety for "click chemistry," the fluorenylmethyloxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis or orthogonal conjugations, and the carboxylic acid for amide bond formation. The protocols provided are intended to serve as a foundational methodology for researchers in the fields of drug delivery, proteomics, and therapeutic development.

Introduction to N3-PEG4-amido-Lys(Fmoc)-acid

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile chemical tool that incorporates several key functional elements, making it a valuable asset in the construction of complex biomolecules.[1][2][3] Its structure is centered around a lysine (B10760008) core, which is derivatized to present three distinct functionalities:

-

An Azide (N3) Group: This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2][4] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[2][4]

-

A Carboxylic Acid (-COOH) Group: This functional group allows for standard amide bond formation with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or other molecules.[3][5] This reaction is typically mediated by carbodiimide (B86325) chemistry.

-

An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[6] Its presence allows for the selective deprotection of the amine, enabling further modification in a controlled, stepwise manner.[6]

-

A Tetra-Ethylene Glycol (PEG4) Spacer: The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[7]

This combination of functionalities allows for a modular and strategic approach to the synthesis of complex bioconjugates, such as ADCs, where a targeting antibody is linked to a cytotoxic payload.[4][8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N3-PEG4-amido-Lys(Fmoc)-acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C32H43N5O9 | [1][2][10] |

| Molecular Weight | 641.71 g/mol | [1][2][10] |

| Appearance | Colorless oil or solid | [11] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [11] |

| Purity | Typically >95% | [1] |

| Storage | Store at -20°C, protect from light and moisture | [10] |

Experimental Protocols

This section provides detailed protocols for the sequential use of N3-PEG4-amido-Lys(Fmoc)-acid in a typical bioconjugation workflow. The overall strategy involves:

-

Activation of the carboxylic acid and conjugation to a primary amine-containing biomolecule.

-

Deprotection of the Fmoc group to reveal a primary amine.

-

Further conjugation at the newly exposed amine (optional).

-

"Click chemistry" reaction using the azide moiety.

A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this linker is depicted in the following diagram.

Caption: Workflow for ADC synthesis using N3-PEG4-amido-Lys(Fmoc)-acid.

Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

Protein to be conjugated (e.g., monoclonal antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Reagents: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.

-

Activate the Linker:

-

Dissolve N3-PEG4-amido-Lys(Fmoc)-acid in Activation Buffer to a final concentration of 10 mM.

-

Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

-

-

Prepare the Protein:

-

Dissolve the protein in Coupling Buffer at a concentration of 5-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column to ensure the protein is in the correct buffer.

-

-

Conjugation:

-

Immediately add the activated linker solution to the protein solution. A typical molar ratio is 10-20 fold excess of linker to protein, but this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further functionalization.

Materials:

-

Fmoc-protected conjugate from Protocol 1

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

DMF (anhydrous)

-

PBS, pH 7.4

-

Desalting column

Procedure:

-

Solvent Exchange: If the conjugate is in an aqueous buffer, it may need to be transferred to a solvent compatible with the deprotection solution. This can be achieved by precipitation or tangential flow filtration. For resin-bound synthesis, this step is not necessary.

-

Deprotection:

-

Add the Deprotection Solution to the conjugate.

-

Incubate for 10-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct at ~301 nm.

-

-

Purification:

-

Remove the deprotection solution and byproducts. For soluble conjugates, this is achieved by buffer exchange into PBS using a desalting column. For resin-bound peptides, wash the resin extensively with DMF.

-

Protocol 3: Azide-Alkyne Click Chemistry

This section provides protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition.

3.3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating the azide-functionalized biomolecule to a terminal alkyne-containing payload.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Materials:

-

Azide-functionalized biomolecule

-

Alkyne-containing payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving the payload

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Azide-functionalized biomolecule in Reaction Buffer.

-

Alkyne-payload in DMSO or DMF (e.g., 10 mM stock).

-

CuSO4 in water (e.g., 50 mM).

-

Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

-

THPTA in water (e.g., 100 mM).

-

-

Reaction Setup:

-

In a reaction tube, add the azide-functionalized biomolecule.

-

Add the alkyne-payload to the desired final concentration (typically 5-10 fold molar excess over the biomolecule).

-

Prepare a premix of CuSO4 and THPTA (1:5 molar ratio).

-

Add the CuSO4/THPTA premix to the reaction mixture (final copper concentration typically 50-100 µM).

-

Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the conjugate using a desalting column to remove copper, excess payload, and other small molecules.

3.3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications where copper is cytotoxic or may damage the biomolecule. It requires a strained alkyne, such as dibenzocyclooctyne (DBCO).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Materials:

-

Azide-functionalized biomolecule

-

DBCO-containing payload

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving the payload

-

Desalting column

Procedure:

-

Prepare Solutions:

-

Azide-functionalized biomolecule in Reaction Buffer.

-

DBCO-payload in DMSO or DMF (e.g., 10 mM stock).

-

-

Reaction Setup:

-

In a reaction tube, add the azide-functionalized biomolecule.

-

Add the DBCO-payload to the desired final concentration (typically 3-5 fold molar excess).

-

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the conjugate using a desalting column to remove unreacted payload.

Characterization of the Conjugate

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To assess the increase in molecular weight upon conjugation. | A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.[12] |

| UV-Vis Spectroscopy | To determine the concentration of the protein and, if the payload has a distinct absorbance, the drug-to-antibody ratio (DAR). | The protein concentration is typically determined by absorbance at 280 nm. The payload concentration can be determined at its specific maximum absorbance. |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the covalent attachment of the linker and payload and to determine the heterogeneity of the conjugate.[13][14] | The mass spectrum will show an increase in mass corresponding to the addition of the linker and payload.[13][14] It can also reveal the distribution of species with different numbers of conjugated molecules.[13][14] |

| Size Exclusion Chromatography (SEC-HPLC) | To assess the purity of the conjugate and detect any aggregation. | A single, sharp peak for the purified conjugate, with minimal presence of aggregates (which would elute earlier) or fragments. |

Quantitative Data Summary

The following tables provide representative data that might be obtained during the synthesis and characterization of an antibody-drug conjugate using N3-PEG4-amido-Lys(Fmoc)-acid.

Table 2: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Conjugation Method | Molar Ratio (Linker:Antibody) | Molar Ratio (Payload:Linker) | Average DAR (by UV-Vis) | Conjugation Yield (%) |

| CuAAC | 20:1 | 10:1 | 3.8 | 85 |

| SPAAC | 20:1 | 5:1 | 3.5 | 80 |

Table 3: Mass Spectrometry Analysis of a Monoclonal Antibody (mAb) Conjugate

| Species | Expected Mass (Da) | Observed Mass (Da) |

| Unconjugated mAb | 150,000 | 150,005 |

| mAb + 1 Linker-Payload | 151,500 | 151,508 |

| mAb + 2 Linker-Payloads | 153,000 | 153,012 |

| mAb + 3 Linker-Payloads | 154,500 | 154,515 |

| mAb + 4 Linker-Payloads | 156,000 | 156,020 |

Conclusion

N3-PEG4-amido-Lys(Fmoc)-acid is a powerful and versatile tool for the construction of complex bioconjugates. Its trifunctional nature allows for a modular and strategic approach to synthesis, enabling the precise attachment of different molecular entities. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to effectively utilize this linker in their drug development and bioconjugation endeavors. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the desired therapeutic efficacy and safety profile of the resulting biomolecules.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Azide Functional Group in N3-PEG4-amido-Lys(Fmoc)-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide (B81097) functional group within the heterotrifunctional linker, N3-PEG4-amido-Lys(Fmoc)-acid. This versatile molecule is a cornerstone in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring an azide moiety for "click" chemistry, an Fmoc-protected amine for solid-phase peptide synthesis (SPPS), and a carboxylic acid for further conjugation, offers a powerful tool for the precise construction of complex biomolecules.

Core Properties and Reactivity

N3-PEG4-amido-Lys(Fmoc)-acid is characterized by three key functional domains:

-

The Azide (N3) Group: This moiety is the focal point of this guide. It is a highly selective and stable functional group that remains inert to most standard biochemical conditions. Its primary role is to participate in bioorthogonal "click" chemistry reactions, enabling the efficient and specific covalent linkage to molecules containing a terminal alkyne or a strained cyclooctyne.

-

The Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine's alpha-amine allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is readily removed under mild basic conditions, typically with piperidine (B6355638), to expose the amine for subsequent peptide bond formation.

-

The Carboxylic Acid: The terminal carboxylic acid provides an additional point of conjugation. It can be activated to form an amide bond with primary amines, further expanding the linker's versatility in constructing complex molecular architectures.

The central polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the aggregation of the resulting conjugates, which is a critical consideration in drug development.

Data Presentation: Quantitative Analysis

The efficiency of conjugation reactions involving N3-PEG4-amido-Lys(Fmoc)-acid is a key parameter for its application. The following tables summarize representative quantitative data for the key reactions of the azide functional group.

| Parameter | Value | Notes | Citation |

| Purity of N3-PEG4-amido-Lys(Fmoc)-acid | >95% | Commercially available linkers typically meet this purity standard. | [1] |

Table 1: Physical Properties of N3-PEG4-amido-Lys(Fmoc)-acid

| Reaction Type | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Citation |

| SPAAC | DBCO-PEG | 0.34 | HBS (pH 7.4) | [2] |

| SPAAC | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | [2] |

| SPAAC | DBCO-functionalized molecule | Not specified, but generally fast | Room temperature or 37°C | [2] |

Table 2: Representative Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Reaction Type | Reactants | Yield | Conditions | Citation |

| CuAAC | Alkyne-functionalized molecule | >98% | Optimized with 4 eq. CuSO₄ and 4.4 eq. Sodium Ascorbate (B8700270) | [3] |

Table 3: Representative Yield for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocols

Detailed methodologies for the key reactions involving the azide functional group of N3-PEG4-amido-Lys(Fmoc)-acid are provided below. These protocols are based on established methods for similar molecules and should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to N3-PEG4-amido-Lys(Fmoc)-acid.

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

Dissolve N3-PEG4-amido-Lys(Fmoc)-acid and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

To the reaction mixture, add CuSO₄ to a final concentration of approximately 4 mM.

-

Add sodium ascorbate to a final concentration of approximately 4.4 mM to reduce Cu(II) to the active Cu(I) species.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-functionalized molecule to N3-PEG4-amido-Lys(Fmoc)-acid.

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS pH 7.4, HEPES)

Procedure:

-

Dissolve the N3-PEG4-amido-Lys(Fmoc)-acid in the reaction buffer.

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.[2]

-

Monitor the reaction progress by following the disappearance of the DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer, or by LC-MS.

-

Purify the conjugate using a suitable method like size-exclusion chromatography or HPLC.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine for peptide synthesis.

Materials:

-

N3-PEG4-amido-Lys(Fmoc)-acid-functionalized peptide resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptide resin in DMF.

-

Treat the resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.

-

Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene byproduct.

-

The resin is now ready for the next amino acid coupling step.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving N3-PEG4-amido-Lys(Fmoc)-acid.

References

Methodological & Application

Application Notes and Protocols for N3-PEG4-amido-Lys(Fmoc)-acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker used extensively in bioconjugation and drug development.[1][2][3][4] This reagent incorporates three key chemical motifs: an azide (B81097) (N3) group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected lysine (B10760008) derivative with a free carboxylic acid. This combination makes it an ideal building block for introducing a "clickable" handle onto peptides, proteins, and other molecules.

The primary application of N3-PEG4-amido-Lys(Fmoc)-acid is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction forms a stable triazole linkage between the azide group of the linker and an alkyne-functionalized molecule.[5][6] The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins, and the development of novel biomaterials.[2][3][4][7] The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS), while the carboxylic acid enables conjugation to amine-containing molecules.[8][9]

Key Applications

-

Peptide and Protein Modification: Introduction of an azide handle for subsequent conjugation with alkyne-containing molecules such as fluorescent dyes, biotin, or cytotoxic drugs.

-

Antibody-Drug Conjugate (ADC) Synthesis: Used as a linker to connect a cytotoxic payload to an antibody.[2][3][4]

-

PEGylation: The PEG4 spacer improves the pharmacokinetic properties of therapeutic proteins and peptides.[7]

-

Biomaterial Science: Surface functionalization and hydrogel formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a CuAAC reaction involving an azide-functionalized molecule like N3-PEG4-amido-Lys(Fmoc)-acid and an alkyne-containing partner. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

| Parameter | Typical Range | Notes |

| Reactant Concentration | ||

| Limiting Reactant (Azide or Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions.[9] |

| Excess Reactant | 1.2 - 10 equivalents | A slight to moderate excess of one reactant can drive the reaction to completion. |

| Catalyst System | ||

| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents | Precursor for the active Cu(I) catalyst. |

| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Reducing agent to generate and maintain the Cu(I) oxidation state. Should be prepared fresh.[9] |

| Copper-chelating Ligand (e.g., THPTA, TBTA) | 0.5 - 2.5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage. A 1:5 molar ratio of Cu:Ligand is often recommended.[9] |

| Reaction Conditions | ||

| Solvent | DMF/water, DMSO/water, t-BuOH/water | A co-solvent system is often used to solubilize all reactants. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS or HPLC).[9] |

| pH | 4 - 11 | The CuAAC reaction is generally insensitive to pH within this range.[6] |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general method for conjugating an alkyne-containing molecule to a substrate that has been modified with N3-PEG4-amido-Lys(Fmoc)-acid.

Materials:

-

Azide-functionalized substrate (e.g., peptide, protein)

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., degassed PBS, DMF, DMSO)

-

Purification system (e.g., RP-HPLC, SEC)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-functionalized substrate and the alkyne-containing molecule in a suitable solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of the copper-chelating ligand (e.g., 100 mM THPTA in water).

-

Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water) immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized substrate and the alkyne-containing molecule in the desired molar ratio in a suitable solvent system.

-

In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of Cu:Ligand is commonly used.[10] Allow this mixture to incubate for several minutes.

-

-

Catalyst Addition:

-

Add the premixed catalyst/ligand solution to the main reaction tube containing the azide and alkyne.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

If the reaction is oxygen-sensitive, degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Mix the reaction gently (e.g., on a rotator) at room temperature.

-

Allow the reaction to proceed for 1-12 hours. Monitor the reaction progress using an appropriate analytical method such as LC-MS or RP-HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate using a suitable chromatographic method.

-

Reverse-Phase HPLC (RP-HPLC): Effective for purifying PEGylated peptides and proteins. A C4 or C18 column can be used with a water/acetonitrile gradient containing 0.1% TFA.[][12]

-

Size Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and separating PEGylated proteins based on their increased hydrodynamic radius.[]

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins, as the PEG chains can alter the surface charge of the protein.[]

-

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for a typical CuAAC reaction.

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

- 1. N3-PEG4-amido-Lys(Fmoc)-acid - Creative Biolabs [creative-biolabs.com]

- 2. N3-PEG4-amido-Lys(Fmoc)-acid - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 12. blob.phenomenex.com [blob.phenomenex.com]

Application Notes and Protocols for N3-PEG4-amido-Lys(Fmoc)-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, cleavable linker designed for the development of ADCs with optimized properties.

This linker features three key functional elements:

-

An azide (N3) group for highly specific and efficient conjugation to an alkyne-modified antibody via "click chemistry."

-

A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) chain that can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and immunogenicity.

-

An Fmoc-protected lysine (B10760008) residue with a terminal carboxylic acid , which, after deprotection, provides a primary amine for conjugation to a cytotoxic payload. The amide bond formed is designed to be cleaved by lysosomal enzymes, ensuring targeted payload release within the cancer cell.

These application notes provide detailed protocols for the synthesis of an ADC using N3-PEG4-amido-Lys(Fmoc)-acid, along with illustrative data and diagrams to guide researchers in its application.

Data Presentation

The following tables present representative data for an ADC constructed using a PEGylated, cleavable linker and a tubulin inhibitor payload, such as Monomethyl Auristatin E (MMAE). While specific values will vary depending on the antibody, payload, and cell line used, these tables provide a framework for data presentation and expected outcomes.

Table 1: Physicochemical Characterization of a Representative ADC

| Parameter | Unconjugated Antibody | ADC |

| Average Drug-to-Antibody Ratio (DAR) | N/A | 3.8 |

| Monomer Purity (SEC-HPLC) | >98% | >95% |

| Aggregation (SEC-HPLC) | <2% | <5% |

| Hydrophobicity (HIC Retention Time) | 10.2 min | 15.8 min |

Table 2: In Vitro Cytotoxicity of a Representative ADC against a HER2-Positive Cancer Cell Line (SK-BR-3)

| Compound | IC50 (nM) |

| Free Payload (e.g., MMAE) | 0.5 |

| ADC | 2.5 |

| Unconjugated Antibody | > 1000 |

| Non-Targeted Control ADC | > 500 |

Table 3: In Vivo Efficacy of a Representative ADC in a Xenograft Mouse Model (HER2-Positive Tumor)

| Treatment Group (Dose) | Tumor Volume Change (%) at Day 21 |

| Vehicle Control | + 450% |